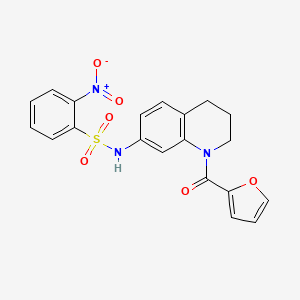

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide

Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is an organic compound with potential applications in various scientific research fields. This compound combines several functional groups, which contribute to its chemical reactivity and interaction with biological systems.

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c24-20(18-7-4-12-29-18)22-11-3-5-14-9-10-15(13-17(14)22)21-30(27,28)19-8-2-1-6-16(19)23(25)26/h1-2,4,6-10,12-13,21H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWAWFQKIKBUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. These steps may include:

Formation of Tetrahydroquinoline: : Starting from a precursor like an aniline derivative, through cyclization reactions, a 1,2,3,4-tetrahydroquinoline core is formed.

Furan-2-Carbonyl Group Introduction: : This step involves the attachment of a furan ring via acylation or similar reactions.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound involves scalable methods such as batch or continuous flow synthesis, ensuring high yield and purity. Reactions are optimized for cost-effectiveness and environmental sustainability, with emphasis on using green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The furan ring and tetrahydroquinoline core can undergo oxidation, leading to various oxygenated products.

Reduction: : The nitro group can be reduced to an amine group under suitable conditions.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at positions ortho or para to the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: : Hydrogen gas (H₂) with catalysts, sodium borohydride (NaBH₄).

Substitution Conditions: : Acidic or basic media, appropriate solvents like dichloromethane (DCM).

Major Products

Oxidation Products: : Quinoline N-oxide derivatives.

Reduction Products: : Aminoquinoline sulfonamides.

Substitution Products: : Various substituted derivatives depending on the reacting species.

Scientific Research Applications

Chemistry: : Utilized as intermediates in organic synthesis, catalyst design, and studying reaction mechanisms.

Biology: : Investigated for its binding properties with enzymes and proteins, potential inhibitor or activator roles.

Medicine: : Explored for drug development, targeting diseases such as cancer, infections, and inflammatory conditions.

Industry: : Used in the synthesis of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide involves binding to specific molecular targets such as enzymes or receptors. It may inhibit or modulate their activity, depending on its interaction with active sites or allosteric sites, affecting various cellular pathways.

Comparison with Similar Compounds

Unique Features

Structural Diversity: : Combines functional groups from furan, tetrahydroquinoline, and sulfonamide families.

Reactivity: : Exhibits a broad range of chemical reactions due to its diverse functional groups.

Similar Compounds

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-5-yl)-2-nitrobenzenesulfonamide: : A similar structure with slight modifications in the tetrahydroquinoline core.

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide: : Replacing the furan ring with a thiophene ring, affecting its reactivity and applications.

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a nitrobenzenesulfonamide. Its molecular formula is with a molecular weight of approximately 440.5 g/mol.

Structural Features

| Component | Description |

|---|---|

| Tetrahydroquinoline | A bicyclic structure providing biological activity |

| Furan-2-carbonyl | Contributes to reactivity and interaction |

| Nitrobenzenesulfonamide | Enhances solubility and biological efficacy |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown promise against breast and lung cancer cells.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Targeting Signaling Pathways : The compound can modulate key signaling pathways involved in cell proliferation and survival.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.

- Method : Disk diffusion method was employed.

- Results : Significant inhibition zones were observed at concentrations above 50 µg/mL.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxicity against MCF-7 (breast cancer) cells.

- Method : MTT assay was utilized to measure cell viability.

- Results : IC50 value was determined to be 25 µM, indicating potent anticancer activity.

Comparative Studies

A comparative analysis of this compound with other sulfonamide derivatives revealed that this compound exhibits superior efficacy due to its unique structural features that enhance interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide, and how can yield and purity be improved?

- Methodological Answer : The synthesis involves coupling a tetrahydroquinoline derivative with 2-nitrobenzenesulfonyl chloride. Key steps include:

- Amine activation : Use triethylamine (TEA) in anhydrous dichloromethane (DCM) to deprotonate the tetrahydroquinoline amine, enhancing nucleophilicity .

- Sulfonamide formation : React the activated amine with 2-nitrobenzenesulfonyl chloride at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor reaction progress with TLC (Rf = 0.3–0.5 in 30% ethyl acetate/hexane) .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

- Methodological Answer :

- NMR spectroscopy : Confirm the presence of the furan carbonyl (δ 7.8–8.1 ppm, ¹H; δ 160–165 ppm, ¹³C) and sulfonamide protons (δ 8.5–9.0 ppm, NH) .

- IR spectroscopy : Identify key functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (calculated for C₂₁H₁₈N₃O₆S: 464.45 g/mol) with ESI-MS .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer :

- Antimicrobial screening : Use broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .

- Neuroprotection : Assess in SH-SY5Y cells under oxidative stress (H₂O₂-induced), measuring viability via Calcein-AM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. neuroprotective effects)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing nitro with methoxy groups) to isolate activity drivers .

- Target profiling : Perform kinase inhibition assays or thermal shift assays to identify binding targets (e.g., COX-2, carbonic anhydrase) .

- Transcriptomic analysis : Compare gene expression profiles in bacterial vs. neuronal models to identify divergent pathways .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Enzyme inhibition assays : Test against sulfonamide-sensitive enzymes (e.g., dihydropteroate synthase) using spectrophotometric NADPH oxidation .

- Molecular docking : Model interactions with putative targets (e.g., β-amyloid for neuroprotection) using AutoDock Vina .

- Mutagenesis studies : Engineer E. coli with DHPS mutations to confirm target specificity .

Q. How can computational tools enhance the understanding of its pharmacokinetic properties?

- Methodological Answer :

- ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Metabolite identification : Simulate Phase I/II metabolism with GLORYx, prioritizing nitro-reduction and sulfonamide cleavage pathways .

- QSAR modeling : Corrogate bioactivity data with electronic descriptors (e.g., HOMO-LUMO gaps) to optimize lead analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.